3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
The compound “3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains a thieno[2,3-b]quinoline core, which is a bicyclic system composed of a thiophene (a five-membered ring containing four carbon atoms and one sulfur atom) and a quinoline (a fused ring system containing a benzene ring and a pyridine ring). The molecule also has various substituents, including an amino group, an ethyl group, and a carboxamide group attached to the quinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the quinoline core could potentially be formed through a Skraup or Doebner-Miller synthesis, both of which are common methods for synthesizing quinolines . The thiophene ring could be introduced through a Paal-Knorr synthesis or a Gewald reaction . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the quinoline and thiophene rings, which contributes to the compound’s stability. The presence of the amino and carboxamide groups could allow for hydrogen bonding interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group could participate in reactions such as acylation or alkylation. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces present .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-13-6-9-17-14(10-13)11-16-18(22)19(26-21(16)24-17)20(25)23-15-7-4-12(2)5-8-15/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBAZAEUXRVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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